molecular formula C9H12N2O2 B6254260 2-methoxy-4-methylbenzohydrazide CAS No. 103956-11-2

2-methoxy-4-methylbenzohydrazide

Cat. No.: B6254260
CAS No.: 103956-11-2
M. Wt: 180.20 g/mol
InChI Key: FANPCOOUWUJXAH-UHFFFAOYSA-N
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Description

2-methoxy-4-methylbenzohydrazide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a methoxy group at the second position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methylbenzohydrazide typically involves the reaction of 2-methoxy-4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-methoxy-4-methylbenzoic acid+hydrazine hydrateThis compound+water\text{2-methoxy-4-methylbenzoic acid} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{water} 2-methoxy-4-methylbenzoic acid+hydrazine hydrate→this compound+water

The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methoxy-4-methylbenzoic acid, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-methoxy-4-methylbenzohydrazide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methylbenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxybenzohydrazide
  • 4-methylbenzohydrazide
  • 2-methoxy-4-chlorobenzohydrazide

Comparison

2-methoxy-4-methylbenzohydrazide is unique due to the presence of both methoxy and methyl groups on the benzene ring. This dual substitution can influence its reactivity and interactions compared to similar compounds with only one substituent. For example, the methoxy group can enhance electron density on the benzene ring, affecting its reactivity in electrophilic substitution reactions.

Properties

CAS No.

103956-11-2

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methoxy-4-methylbenzohydrazide

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-7(9(12)11-10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

FANPCOOUWUJXAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN)OC

Purity

95

Origin of Product

United States

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